Methyl 4-amino-5,6-dichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5,6-dichloronicotinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of nicotinic acid and contains both amino and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include hydroxylamine or other reduced forms of the compound.
Scientific Research Applications
Methyl 4-amino-5,6-dichloronicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-5,6-dichloronicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Methyl 4-amino-5,6-dichloronicotinate can be compared with other similar compounds, such as:
Methyl 4,6-dichloronicotinate: This compound lacks the amino group and may have different reactivity and biological activities.
Methyl 2-amino-4,6-dichloronicotinate: This isomer has the amino group at a different position on the pyridine ring, which may affect its chemical and biological properties.
Methyl 5,6-dichloronicotinate: This compound lacks the amino group and may have different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 4-amino-5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11) |
InChI Key |
JQRPJRYHOJVGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.